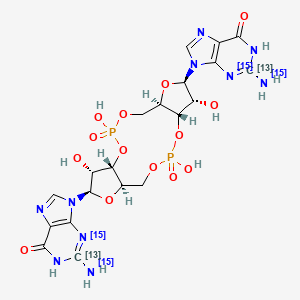
Cyclic-di-GMP-13C2,15N4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclic-di-GMP-13C2,15N4 is a stable isotope-labeled compound of cyclic diguanylate monophosphate (cyclic-di-GMP). Cyclic-di-GMP is a ubiquitous second messenger in bacteria that regulates various cellular processes, including biofilm formation, motility, and virulence. The labeled version, this compound, is used primarily in scientific research to study these processes with greater precision.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Cyclic-di-GMP-13C2,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine monophosphate structure. This is typically achieved through microbial synthesis using engineered strains of Escherichia coli. The process involves overexpressing dinucleotide cyclases and other related proteins to produce high yields of cyclic dinucleotides . The bacteria-produced cyclic-di-GMP is then purified using a combination of STING affinity columns, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .
Industrial Production Methods
While the microbial synthesis method is efficient for laboratory-scale production, industrial-scale production would require optimization of fermentation conditions and purification processes to ensure high yield and purity. This might involve scaling up the fermentation process, optimizing the expression of dinucleotide cyclases, and improving the efficiency of the purification steps.
化学反应分析
Types of Reactions
Cyclic-di-GMP-13C2,15N4 undergoes various chemical reactions, including hydrolysis, oxidation, and interaction with specific proteins. The hydrolysis of cyclic-di-GMP is catalyzed by phosphodiesterases, resulting in the formation of linear dinucleotides . Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the study of this compound include phosphodiesterases for hydrolysis reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the stability of the compound.
Major Products
The major products formed from the hydrolysis of this compound are linear dinucleotides, such as 5’-phosphoguanylyl-(3’-5’)-guanosine (pGpG) . Oxidation reactions can produce various oxidized derivatives, depending on the specific conditions and reagents used.
科学研究应用
Cyclic-di-GMP-13C2,15N4 is widely used in scientific research to study bacterial signaling pathways and cellular processes. Its applications include:
Chemistry: Used as an internal standard for the quantification of cyclic-di-GMP in various assays.
Biology: Helps in understanding the role of cyclic-di-GMP in regulating biofilm formation, motility, and virulence in bacteria.
Medicine: Investigated for its potential role in modulating immune responses and as a target for developing new antimicrobial therapies.
Industry: Used in the development of biosensors and diagnostic tools for detecting bacterial infections.
作用机制
Cyclic-di-GMP-13C2,15N4 exerts its effects by binding to specific receptor proteins in bacteria. These receptors include PilZ domain proteins, GGDEF and EAL domain-containing proteins, and riboswitches . Upon binding, cyclic-di-GMP induces conformational changes in these receptors, leading to the regulation of various cellular processes, such as biofilm formation and motility . The signaling pathways involving cyclic-di-GMP are complex and involve multiple molecular targets and regulatory mechanisms .
相似化合物的比较
Cyclic-di-GMP-13C2,15N4 is unique due to its stable isotope labeling, which allows for precise quantification and study of cyclic-di-GMP in various biological systems. Similar compounds include:
Cyclic-di-AMP: Another cyclic dinucleotide involved in bacterial signaling, regulating processes such as cell wall homeostasis and virulence.
Cyclic-GMP-AMP (cGAMP): A hybrid cyclic dinucleotide that plays a role in the innate immune response in eukaryotes.
Linear dinucleotides: Such as pGpG, which are products of cyclic-di-GMP hydrolysis and have distinct biological functions.
These compounds share structural similarities with cyclic-di-GMP but have distinct roles and regulatory mechanisms in bacterial and eukaryotic systems .
属性
分子式 |
C20H24N10O14P2 |
|---|---|
分子量 |
696.4 g/mol |
IUPAC 名称 |
2-(15N)azanyl-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1/i19+1,20+1,21+1,22+1,25+1,26+1 |
InChI 键 |
PKFDLKSEZWEFGL-TYRWZYLPSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3[15N]=[13C](NC4=O)[15NH2])O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6[15N]=[13C](NC7=O)[15NH2])O)OP(=O)(O1)O)O |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


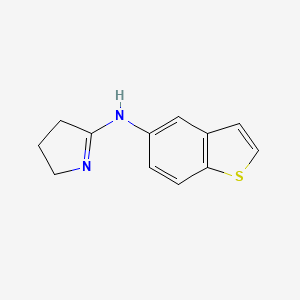



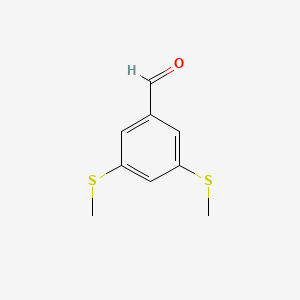

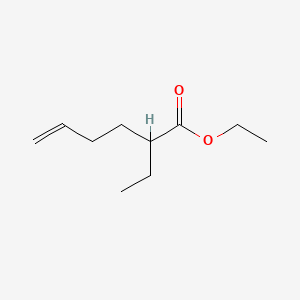
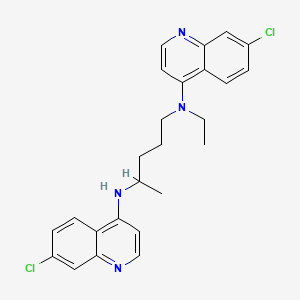
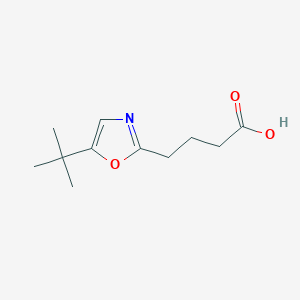
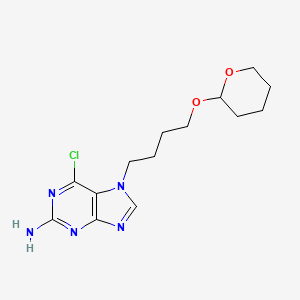
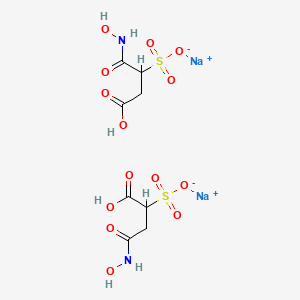
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
